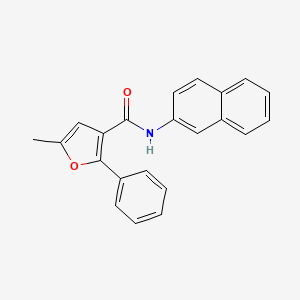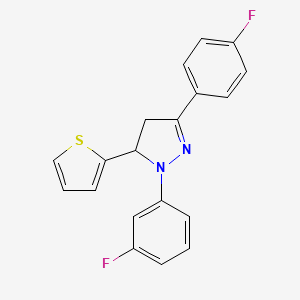![molecular formula C31H30N2O2 B15018325 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol typically involves a multi-step process. The initial step often includes the formation of the imine groups through a condensation reaction between 2-ethylbenzaldehyde and aniline derivatives. This is followed by a series of reactions to introduce the hydroxybenzyl group and further functionalize the aromatic rings. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol involves its interaction with specific molecular targets and pathways. The imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Methylphenyl)imino]methyl}-4-(3-{[(2-methylphenyl)imino]methyl}-4-hydroxybenzyl)phenol
- 2-{[(2-Propylphenyl)imino]methyl}-4-(3-{[(2-propylphenyl)imino]methyl}-4-hydroxybenzyl)phenol
Uniqueness
2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C31H30N2O2 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
2-[(2-ethylphenyl)iminomethyl]-4-[[3-[(2-ethylphenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C31H30N2O2/c1-3-24-9-5-7-11-28(24)32-20-26-18-22(13-15-30(26)34)17-23-14-16-31(35)27(19-23)21-33-29-12-8-6-10-25(29)4-2/h5-16,18-21,34-35H,3-4,17H2,1-2H3 |
Clave InChI |
QOSKUVOOJCLAKU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=CC=C4CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine](/img/structure/B15018259.png)
![3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15018266.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

